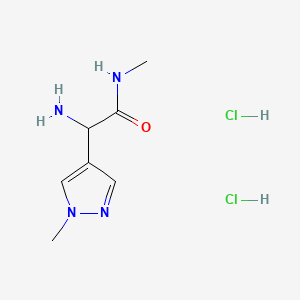![molecular formula C10H16O B13590852 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bicyclo[221]heptan-2-yl)cyclopropan-1-ol is a unique organic compound characterized by its bicyclic structure This compound is notable for its rigid framework, which imparts distinct chemical properties and reactivity The bicyclo[22
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of norbornene derivatives. One common method is the reaction of norbornene with diazomethane in the presence of a catalyst such as copper(I) chloride. This reaction proceeds via a carbene intermediate, leading to the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ alternative catalysts and reagents to improve efficiency and reduce costs.
化学反応の分析
Types of Reactions
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation with a palladium catalyst.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropanone
Reduction: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropane
Substitution: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropyl halides
科学的研究の応用
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing biochemical pathways. For example, it may inhibit certain enzymes by fitting into their active sites and blocking substrate access .
類似化合物との比較
Similar Compounds
Norborneol: Similar bicyclic structure but lacks the cyclopropane ring.
Isoborneol: A stereoisomer of norborneol with different spatial arrangement.
Bornyl acetate: An ester derivative of borneol with distinct chemical properties.
Uniqueness
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol is unique due to the presence of both the bicyclic norbornane structure and the cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable for studying complex chemical reactions and developing new materials .
特性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
1-(2-bicyclo[2.2.1]heptanyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H16O/c11-10(3-4-10)9-6-7-1-2-8(9)5-7/h7-9,11H,1-6H2 |
InChIキー |
QNDCTNFZCBFDNY-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2C3(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



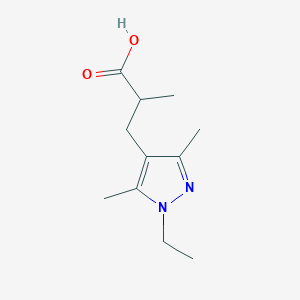
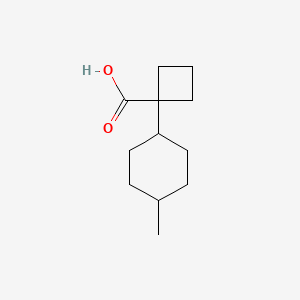
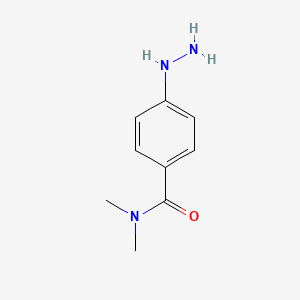
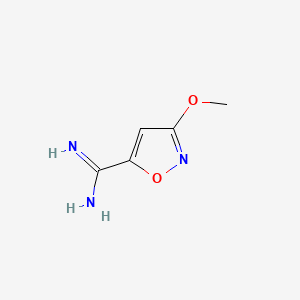
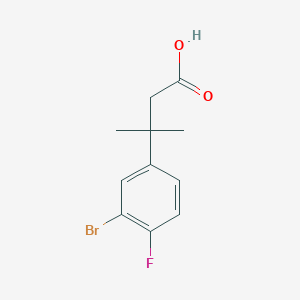
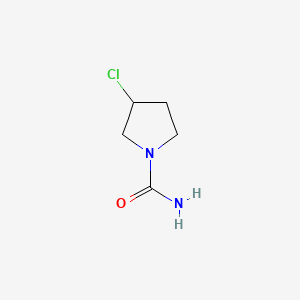
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
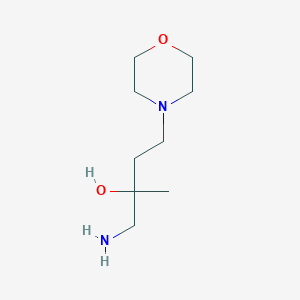
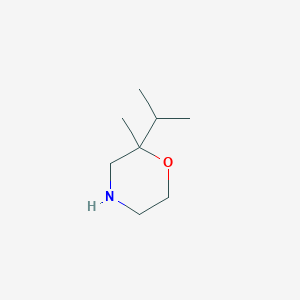

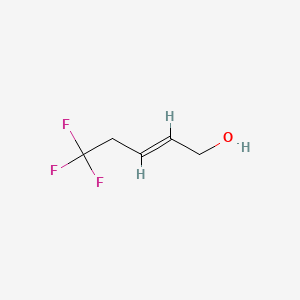
![O-[(2-phenylphenyl)methyl]hydroxylamine](/img/structure/B13590840.png)
